1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate
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Description
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate is a useful research compound. Its molecular formula is C12H9F4N3O2 and its molecular weight is 303.217. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many pyrazole derivatives are known to interact with various enzymes and receptors in the body, influencing their activity .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of a compound, potentially improving its interaction with target proteins .
Biochemical Pathways
Pyrazole derivatives are often involved in a wide range of biochemical pathways due to their versatile interactions with different proteins .
Pharmacokinetics
The trifluoromethyl group often improves metabolic stability, and the presence of a carbamate group could influence its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the stability of the compound could be affected by the pH of the environment .
Properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4N3O2/c1-19-9(12(14,15)16)6-10(18-19)21-11(20)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSYKFLPHFKFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC(=O)NC2=CC=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.